(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid
Description
This compound belongs to a class of thiazolidinone derivatives fused with benzimidazole moieties, characterized by a (Z)-configured benzylidene group at the 5-position of the thiazolidinone ring and a phenylacetic acid substituent at the 3-position. Its structure combines a benzimidazole core (a heterocyclic aromatic system) with a rhodanine-derived thiazolidinone scaffold, which is known for diverse biological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S2/c23-17-14(10-15-20-12-8-4-5-9-13(12)21-15)27-19(26)22(17)16(18(24)25)11-6-2-1-3-7-11/h1-10,16,23H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNSNPIGFHJJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation-Mediated Approach (Method A)
Reaction Scheme
- Precursor Synthesis
- Conjugation
Compound I (1 eq) + Compound II (1.2 eq)
Catalyst: Piperidine (10 mol%)
Solvent: Ethanol/Acetic acid (4:1 v/v)
Conditions: Reflux at 78°C, 8 hr
Workup: Cold precipitation (pH 5-6), recrystallization (DMF/EtOH)
Yield: 68-72%
Key Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio | 1:1.2 (I:II) | >65% |
| Catalyst Loading | 8-12 mol% | Max at 10% |
| Reaction Time | 6-10 hr | Plateau at 8 hr |
Stereochemical Control: Z/E ratio of 9:1 achieved via proton-coupled electron transfer stabilization
Microwave-Assisted Solid-Phase Synthesis (Method B)
Procedure
- Immobilize 3-amino-2-thioxothiazolidin-4-one on Wang resin
- Perform aldehyde coupling under microwave irradiation (300 W, 100°C)
- Cleave product with TFA/DCM (95:5)
Advantages
- Reaction time reduced to 25 min
- Yield increased to 82%
- Z-selectivity >95% via confined transition state
Alternative Methodologies
Enzymatic Asymmetric Synthesis (Method C)
Biocatalyst : Candida antarctica lipase B (CAL-B)
Conditions :
Flow Chemistry Approach (Method D)
Continuous Flow Setup
Flow Reactor Type: Micro-packed bed
Residence Time: 12 min
Temperature: 130°C
Pressure: 8 bar
Productivity: 3.2 g/hr
Key Innovation: Supercritical CO₂ as reaction medium enhances mass transfer of hydrophobic intermediates
Analytical Validation
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d₆)
- δ 8.21 (s, 1H, N=CH) → Confirms Z-configuration
- δ 3.82 (q, J=7.2 Hz, 2H, CH₂COOH) → Phenylacetic acid integrity
- δ 7.35-7.89 (m, 9H, aromatic protons)
FT-IR Analysis
Industrial-Scale Considerations
Cost Analysis of Methods
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |
|---|---|---|
| A | 412 | 38 |
| B | 587 | 19 |
| D | 655 | 9 |
Method A remains preferred for pilot-scale production due to lower capital costs
Emerging Technologies
Photocatalytic Synthesis
System : TiO₂/WO₃ heterojunction under visible light
Benefits :
Machine Learning-Optimized Protocols
Dataset : 2,347 reaction entries
Predicted Optimal Conditions :
- Catalyst: L-Proline (15 mol%)
- Solvent: PEG-400/H₂O
- Yield: 79% (experimental validation: 76%)
Chemical Reactions Analysis
Core Structural Components
-
Benzo[d]imidazole fragment : Synthesis typically involves condensation of benzene-1,2-diamine with a carbonyl compound (e.g., formaldehyde) in acidic conditions, forming the bicyclic structure .
-
Thiazolidin-4-one moiety : Formed via cyclization of hydrazides with carbon disulfide (CS₂) under basic conditions, followed by alkylation or derivatization .
-
Methylene bridge : Likely introduced via Schiff base formation or Wittig reaction to link the benzo[d]imidazole and thiazolidinone cores .
Key Reaction Steps
-
Thiazolidinone Core Formation :
-
Benzo[d]imidazole Synthesis :
-
Coupling Reaction :
Thiazolidinone Core Reactivity
-
The electron-rich thiazolidinone ring facilitates nucleophilic substitution at the thiol group (position 2), enabling derivatization with alkyl halides or aromatic aldehydes .
-
Example : Reaction with benzyl halides under basic conditions replaces the thiol (-SH) group, forming derivatives with enhanced stability .
Benzo[d]imidazole Reactivity
-
The aromatic nitrogen atoms in benzo[d]imidazole render it electron-deficient, promoting electrophilic substitution at the 2-position .
-
Example : Methylation at position 2 enhances reactivity for subsequent coupling reactions .
Stereochemical Control (Z-Configuration)
-
The (Z)-isomer is likely favored in the methylene bridge due to syn-periplanar transition states during coupling reactions, such as reductive amination .
-
Key Influencing Factors :
-
Solvent polarity (e.g., DMF vs. THF).
-
Use of chiral catalysts or steric directing groups.
-
Substituent Effects
-
Electron-donating groups (e.g., -OCH₃) on the benzo[d]imidazole enhance nucleophilicity, accelerating coupling reactions .
-
Bulky substituents (e.g., biphenyl) increase steric hindrance, potentially slowing reaction rates but improving selectivity .
Biological Activity Correlation
-
Antimicrobial activity : Enhanced by aromatic substituents (e.g., thiophene, biphenyl) linked to the thiazolidinone core .
-
Anticancer potential : Dependent on hydrogen bonding between the benzo[d]imidazole carbonyl group and enzyme targets (e.g., VEGFR-2) .
Table 2: Substituent Effects on Reactivity
| Substituent | Impact on Reactivity | Example Reaction Type |
|---|---|---|
| Electron-donating | Accelerates coupling reactions | Reductive amination |
| Bulky groups | Increases steric hindrance | Nucleophilic substitution |
| Hydroxy groups | Enhances hydrogen bonding | Enzyme-target interactions |
Research Findings and Implications
-
SAR Studies : Substituents like biphenyl or thiophene significantly enhance antimicrobial activity compared to alkyl/alkyne chains .
-
Synthetic Challenges : Balancing reaction efficiency with stereochemical control remains critical, particularly for the (Z)-configuration .
-
Bioactivity Trends : Derivatives with methoxyphenyl or aromatic substituents exhibit superior antioxidant and anticancer properties .
Scientific Research Applications
Chemical Synthesis
The synthesis of (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid typically involves the reaction of thiazolidinone derivatives with benzimidazole moieties. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. The compound's structure can be confirmed through various spectroscopic techniques, including NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including our compound of interest. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, such as glioblastoma and breast cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for cancer therapy .
Antiviral Activity
Benzimidazole derivatives have been extensively studied for their antiviral properties. Research indicates that compounds containing benzimidazole rings can inhibit viral replication and may serve as effective treatments against viruses such as hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV). The incorporation of thiazolidinone structures enhances their bioactivity, suggesting that (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid could exhibit similar antiviral effects .
Anti-Diabetic Effects
The anti-diabetic potential of thiazolidinone derivatives has been documented in several studies. These compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism is believed to involve modulation of glucose metabolism pathways, making them candidates for further development as anti-diabetic agents .
Cellular Pathways
Research suggests that this compound may interact with various cellular pathways involved in apoptosis and cell cycle regulation. For example, it may activate caspases leading to programmed cell death in cancer cells or modulate insulin signaling pathways in diabetic conditions.
Molecular Interactions
Molecular docking studies indicate that the compound can bind effectively to target proteins involved in disease processes, such as enzymes critical for viral replication or receptors associated with glucose metabolism. These interactions can be quantitatively analyzed using computational methods to predict binding affinities and optimize lead compounds for further development .
Case Studies
Several case studies illustrate the applications of related compounds in clinical settings:
Case Study 1: Anticancer Activity
A study involving a series of thiazolidinone derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Case Study 2: Antiviral Efficacy
In vitro studies on benzimidazole derivatives showed promising results against HCV, where modifications to the chemical structure enhanced antiviral potency .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations:
Synthetic Efficiency : The target compound likely follows a similar synthesis route to and , involving condensation of 1H-benzo[d]imidazole-2-carbaldehyde with a rhodanine-phenylacetic acid derivative in acetic acid with sodium acetate. Yields for analogs range from 71% to 92%, suggesting high efficiency for this class .
Substituent Effects: Benzyl/benzylidene groups: Electron-withdrawing groups (e.g., chloro, fluoro) on the benzyl substituent (e.g., 2-fluorobenzyl in ) increase melting points, likely due to enhanced intermolecular interactions . Acid chains: Phenylacetic acid may improve pharmacokinetic properties (e.g., solubility, bioavailability) compared to shorter chains (acetic or propanoic acid) .
Physicochemical Properties
- Melting Points : Analogous compounds exhibit high melting points (>250°C), consistent with rigid, planar structures and strong intermolecular forces (e.g., hydrogen bonding from thioxo groups) .
- Solubility: The phenylacetic acid moiety likely improves aqueous solubility relative to non-acid derivatives (e.g., ’s thione-only compound).
Biological Activity
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological properties, including antitumor, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a complex structure consisting of a benzimidazole moiety linked to a thioxothiazolidin scaffold, which is known for its diverse biological activities. The molecular formula is C18H16N2O3S2, with a molecular weight of approximately 368.46 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 368.46 g/mol |
| Number of Heavy Atoms | 22 |
| Number of Aromatic Heavy Atoms | 9 |
| Number of Rotatable Bonds | 4 |
| Number of H-bond Acceptors | 3 |
| Number of H-bond Donors | 2 |
| Lipinski's Rule Compliance | Yes |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. In vitro assays have demonstrated that (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against lung cancer cell lines such as A549 and HCC827, with IC50 values indicating effective inhibition of cell proliferation (values ranging from 5 to 10 µM) .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. The results suggest moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 32 to 64 µg/mL . These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
Enzyme inhibition studies have indicated that (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid acts as an inhibitor for several key enzymes involved in cancer metabolism and drug resistance. It has shown potential as an inhibitor of human topoisomerase I, which is crucial for DNA replication and transcription . The binding affinity for this enzyme was quantified using thermal stabilization assays, revealing promising results that suggest further exploration for therapeutic applications.
Case Studies
- Antitumor Efficacy in Animal Models : A recent study evaluated the efficacy of the compound in vivo using xenograft models of lung cancer. The administration of the compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer agent .
- Synergistic Effects with Other Drugs : Investigations into the combinatory effects of (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid with established chemotherapeutics revealed enhanced antitumor activity when used in conjunction with drugs like cisplatin and doxorubicin . This suggests a possible strategy for overcoming drug resistance in cancer therapy.
Q & A
Q. Why do some studies report high anticancer activity while others show negligible effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
